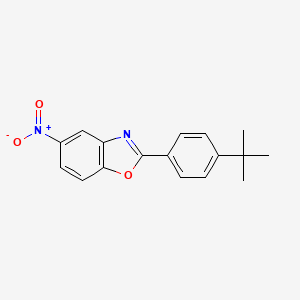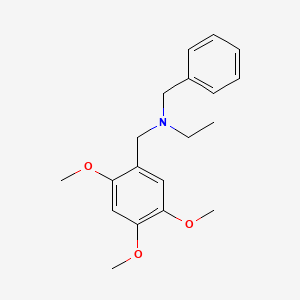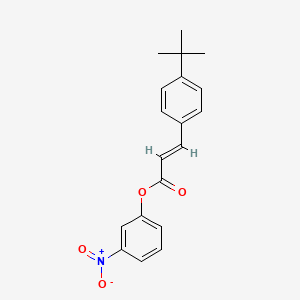
5-(1,3-benzodioxol-5-yl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,3-benzodioxol-5-yl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BODIPY-NO2, and it has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of BODIPY-NO2 involves the interaction of the compound with nitric oxide. BODIPY-NO2 undergoes a chemical reaction with nitric oxide to form a fluorescent product, which can be detected using various imaging techniques. In photodynamic therapy, BODIPY-NO2 is activated by light, which leads to the generation of reactive oxygen species that can kill cancer cells. As a fluorescent probe, BODIPY-NO2 binds to specific analytes and undergoes a change in fluorescence intensity, which can be measured to determine the concentration of the analyte.
Biochemical and Physiological Effects:
BODIPY-NO2 has been shown to have minimal toxicity and does not cause significant biochemical or physiological effects in vitro or in vivo. However, further studies are needed to determine the long-term effects of BODIPY-NO2 on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using BODIPY-NO2 in lab experiments include its high sensitivity and selectivity for nitric oxide, its low toxicity, and its ability to be used in various imaging techniques. However, the limitations of using BODIPY-NO2 include its high cost, the need for specialized equipment, and the potential for interference from other compounds in complex biological samples.
Direcciones Futuras
For the research on BODIPY-NO2 include the development of more efficient synthesis methods, the optimization of its applications in bioimaging and photodynamic therapy, and the exploration of its potential as a therapeutic agent for various diseases. Additionally, further studies are needed to determine the long-term effects of BODIPY-NO2 on living organisms and to address the limitations of using this compound in lab experiments.
Métodos De Síntesis
The synthesis of 5-(1,3-benzodioxol-5-yl)-3-(3-nitrophenyl)-1,2,4-oxadiazole involves the reaction of 3-nitrobenzaldehyde with 1,3-benzodioxole-5-carboxylic acid hydrazide in the presence of acetic anhydride and phosphoric acid. This reaction leads to the formation of the intermediate product, which is further treated with thionyl chloride to form the final product. The synthesis of BODIPY-NO2 has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
BODIPY-NO2 has been extensively studied for its potential applications in various fields such as bioimaging, photodynamic therapy, and fluorescent probes. This compound has shown promising results in the detection of nitric oxide, which is an important signaling molecule in various physiological and pathological processes. BODIPY-NO2 has also been used as a photosensitizer in photodynamic therapy, which involves the use of light-activated compounds to kill cancer cells. Additionally, BODIPY-NO2 has been used as a fluorescent probe for the detection of various analytes, including metal ions and reactive oxygen species.
Propiedades
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-3-(3-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O5/c19-18(20)11-3-1-2-9(6-11)14-16-15(23-17-14)10-4-5-12-13(7-10)22-8-21-12/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYBTMGYDDQGAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=NO3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4'-[(1,3-benzodioxol-5-ylmethylene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5707449.png)

![N-[4-(difluoromethoxy)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B5707459.png)

![4-{[(1-allyl-1H-indol-3-yl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5707476.png)
![N-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5707491.png)

![4-chloro-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzamide](/img/structure/B5707501.png)
![8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-3-(4-iodophenoxy)-2-methyl-4H-chromen-4-one](/img/structure/B5707502.png)
![2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5707508.png)
![4-{2-[(2-ethylphenyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol](/img/structure/B5707523.png)
![2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5707527.png)